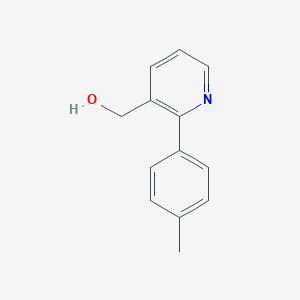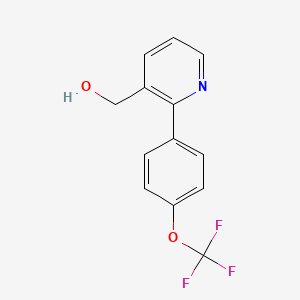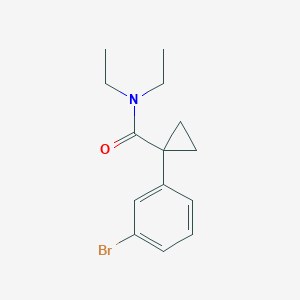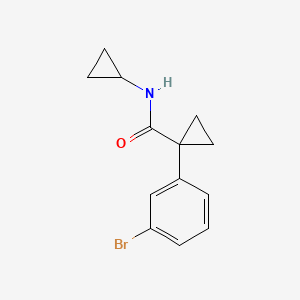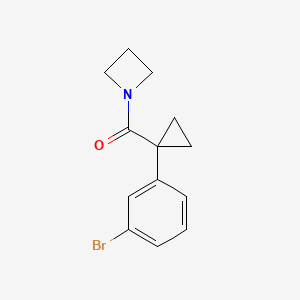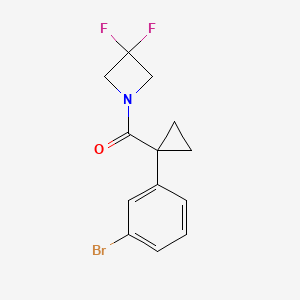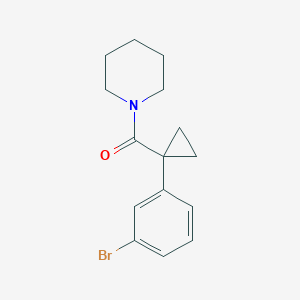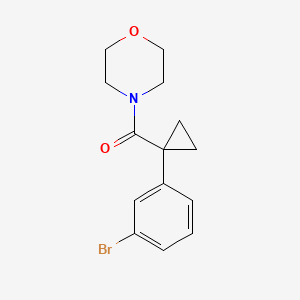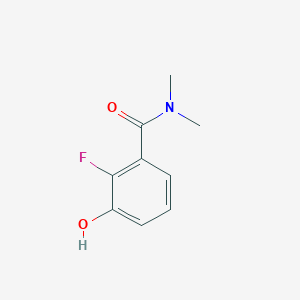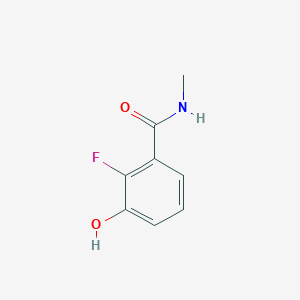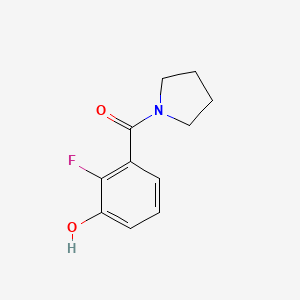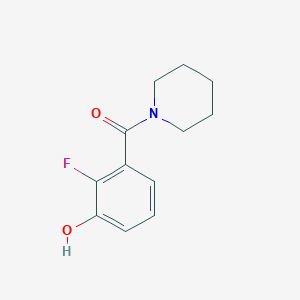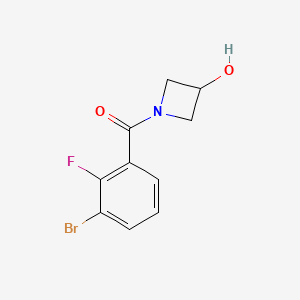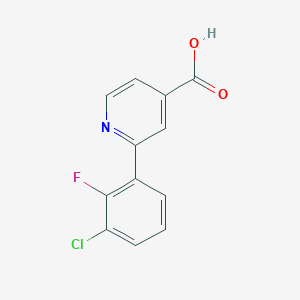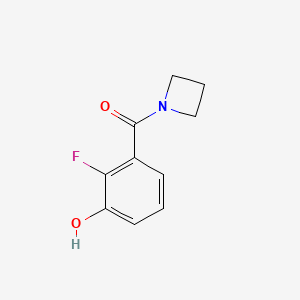
Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone is a chemical compound that belongs to the class of azetidinones, which are characterized by a four-membered nitrogen-containing ring. This compound features a fluorine atom and a hydroxyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine and 2-fluoro-3-hydroxybenzaldehyde.
Reaction Conditions: The reaction involves the formation of an imine intermediate followed by reduction. Common reagents include reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, to form alcohols.
Substitution: The fluorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: 2-fluoro-3-hydroxybenzoic acid.
Reduction: 2-fluoro-3-hydroxybenzyl alcohol.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially those involving enzyme inhibition.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone exerts its effects depends on its molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Azetidin-1-yl(2-fluoro-3-hydroxyphenyl)methanone is unique due to its specific structural features. Similar compounds include:
Azetidin-2-yl(2-fluoro-3-hydroxyphenyl)methanone: Similar structure but different position of the nitrogen atom in the ring.
Azetidin-1-yl(3-fluoro-4-hydroxyphenyl)methanone: Similar structure but different positions of the fluorine and hydroxyl groups on the phenyl ring.
These compounds may exhibit different reactivity and biological activity due to their structural differences.
Properties
IUPAC Name |
azetidin-1-yl-(2-fluoro-3-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-9-7(3-1-4-8(9)13)10(14)12-5-2-6-12/h1,3-4,13H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZJOIHIGBKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C(=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
